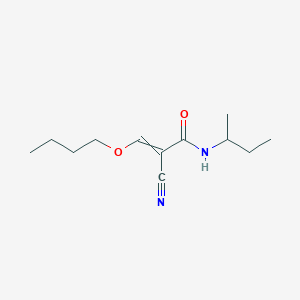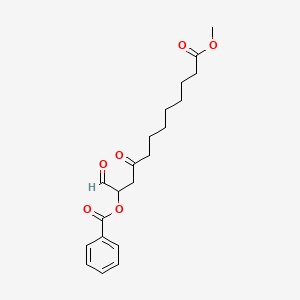
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid is a complex organic compound known for its unique chemical properties and applications. It is structurally characterized by the presence of two hydroxyl groups, a nitro group, and two sulfonic acid groups attached to a benzene ring. This compound is often used in various chemical and industrial processes due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid typically involves the nitration of 4,5-dihydroxybenzene-1,3-disulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Sulfonate esters and amides.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The nitro and sulfonic acid groups can interact with enzyme active sites, inhibiting their activity.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxybenzene-1,3-disulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzene-1,3-disulfonic acid: Lacks the hydroxyl groups, reducing its antioxidant properties.
4,5-Dihydroxy-2-nitrobenzene: Lacks the sulfonic acid groups, affecting its solubility and reactivity.
Uniqueness
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid is unique due to the combination of hydroxyl, nitro, and sulfonic acid groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound in various applications, from chemical synthesis to biological research.
Eigenschaften
CAS-Nummer |
92823-39-7 |
|---|---|
Molekularformel |
C6H5NO10S2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
4,5-dihydroxy-2-nitrobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H5NO10S2/c8-2-1-3(18(12,13)14)4(7(10)11)6(5(2)9)19(15,16)17/h1,8-9H,(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
HQTIKFYITGRXCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


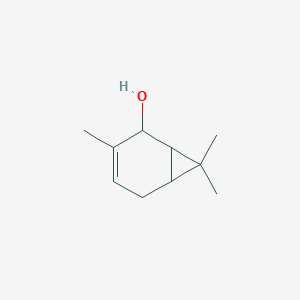
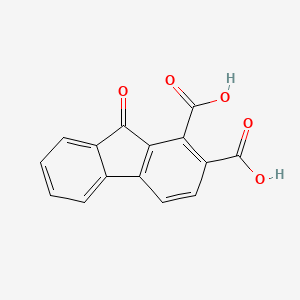
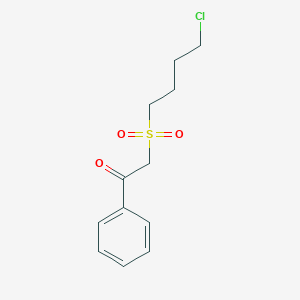
phenylsilane](/img/structure/B14357148.png)
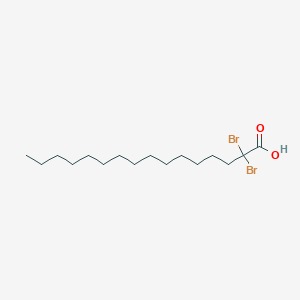
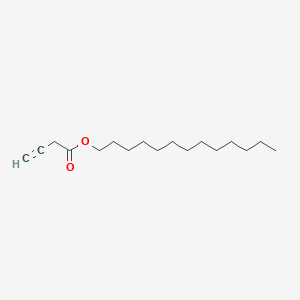
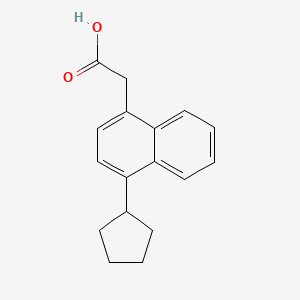
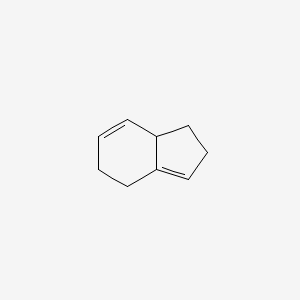
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
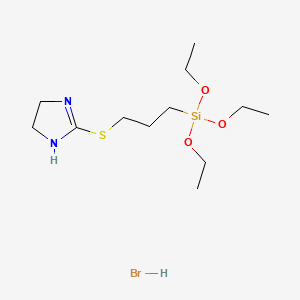
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

